Carbocyclic-2,6-diaminopurinenucleoside
Description
Significance of Nucleoside Analogs in Drug Discovery and Development
Nucleoside analogs are synthetic compounds designed to mimic natural nucleosides, the fundamental components of DNA and RNA. numberanalytics.comnumberanalytics.com Their significance in medicine is immense, primarily serving as potent antiviral and anticancer agents. numberanalytics.comnumberanalytics.comnih.gov These molecules function as antimetabolites; once inside a cell, they are phosphorylated into their active triphosphate forms. nih.govtaylorandfrancis.com This allows them to be recognized by cellular or viral enzymes and incorporated into growing DNA or RNA strands. nih.gov However, due to their modified structure, they disrupt the replication process, typically by causing chain termination, which halts the synthesis of viral DNA or the proliferation of cancer cells. wikipedia.orgnih.govazolifesciences.com
The therapeutic success of nucleoside analogs is demonstrated by their widespread use against a variety of viral infections, including those caused by human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV). nih.govnih.govnumberanalytics.com In oncology, they are employed to treat cancers such as leukemia and lymphoma by inhibiting DNA synthesis in rapidly dividing malignant cells. numberanalytics.comnumberanalytics.com The ability to design analogs that are preferentially used by viral polymerases over human ones allows for targeted therapy with a greater margin of safety. nih.govazolifesciences.com
Rationale for Carbocyclic Modification in Nucleoside Analogs
A key innovation in the design of nucleoside analogs is the replacement of the oxygen atom in the furanose (sugar) ring with a methylene (B1212753) group (CH₂), creating what is known as a carbocyclic nucleoside. wikipedia.org This seemingly subtle change imparts significant and advantageous properties to the molecule. This class of compounds includes noteworthy antiviral drugs such as abacavir (B1662851), used against HIV, and entecavir, for treating hepatitis B. wikipedia.orgnih.gov
The glycosidic bond connecting the sugar and the nucleobase in natural nucleosides is a hemiaminal ether linkage. wikipedia.orgnih.gov This bond is a point of metabolic vulnerability, as it can be cleaved by enzymes like phosphorylases and hydrolases. wikipedia.org By replacing the ring oxygen with carbon, the carbocyclic analog's glycosidic bond is no longer a hemiaminal ether. nih.govwikipedia.org This structural alteration results in a molecule with significantly increased chemical and metabolic stability, as it is no longer a substrate for these cleaving enzymes. wikipedia.orgnih.gov This enhanced stability increases the bioavailability and therapeutic efficacy of the drug.
Table 1: Comparison of Natural Nucleosides and Carbocyclic Nucleoside Analogs
| Feature | Natural Nucleoside | Carbocyclic Nucleoside Analog | Significance of Modification |
|---|---|---|---|
| Ring Structure | Furanose ring with an oxygen atom | Cyclopentane (B165970)/cyclohexane ring with a carbon atom replacing the oxygen | The C-N glycosidic bond is more resistant to enzymatic cleavage than the O-C-N bond. wikipedia.orgnih.gov |
| Glycosidic Bond | Hemiaminal ether linkage | Carbon-carbon linkage | Enhanced chemical and metabolic stability. nih.govwikipedia.org |
| Enzymatic Stability | Susceptible to cleavage by phosphorylases and hydrolases | Resistant to cleavage by phosphorylases and hydrolases | Increased biological half-life and improved drug profile. wikipedia.org |
Influence of the Carbocyclic Ring on Conformational Flexibility and Recognition by Biological Systems
The conformation of the sugar ring is critical for its recognition and processing by enzymes. In natural nucleosides, interactions involving the ring oxygen influence the sugar's pucker into specific North or South conformations. nih.gov The removal of this oxygen atom in carbocyclic analogs eliminates these interactions, resulting in different conformational possibilities. nih.gov While this can sometimes lead to reduced activity, the increased rigidity of the carbocyclic ring can also be an advantage. nih.gov By reducing the number of possible conformations, the molecule can be "locked" into a bioactive shape that is favorably recognized by the target enzyme, potentially enhancing its potency and selectivity. nih.gov Despite the structural change, many carbocyclic nucleosides retain the essential biological properties of the original nucleosides and are effectively recognized by various enzymes and receptors. wikipedia.orgnih.gov
Overview of 2,6-Diaminopurine (B158960) Nucleobase in Analogs
The 2,6-diaminopurine (DAP) nucleobase is an analog of adenine (B156593) (6-aminopurine). wikipedia.org First discovered in the DNA of the S-L2 cyanophage, its defining feature is an additional amino group at the 2-position of the purine (B94841) ring. acs.orgnih.gov This modification has profound implications for its interaction with complementary bases in nucleic acid structures.
Table 2: Properties of 2,6-Diaminopurine (DAP) in Nucleoside Analogs
| Property | Adenine (A) | 2,6-Diaminopurine (DAP) | Implication in Analogs |
|---|---|---|---|
| Structure | 6-aminopurine | 2,6-diaminopurinenucleoside | An extra amino group at the C2 position. wikipedia.org |
| Hydrogen Bonding | Forms 2 hydrogen bonds with Thymine (B56734)/Uridine (B1682114) | Forms 3 hydrogen bonds with Thymine/Uridine | Creates a more stable base pair, similar in strength to a G-C pair. researchgate.net |
| Duplex Stability | Standard A-T base pair stability | Increases duplex stability (melting temperature) | Useful for applications requiring stronger nucleic acid binding. acs.orgnih.gov |
| Conformation | Contributes to standard B-form DNA and A-form RNA duplexes | Does not significantly alter the overall duplex conformation | Can be substituted for adenine without disrupting the nucleic acid's structural integrity. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75797-18-1 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(1R,2R,3R,5R)-3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
ZLJQBJBJBIATTP-SJNFNFGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for Carbocyclic 2,6 Diaminopurinenucleosides
Strategic Approaches in Carbocyclic Nucleoside Synthesis
The construction of carbocyclic nucleosides, including those containing a 2,6-diaminopurine (B158960) base, generally follows two primary strategic pathways: linear and convergent synthesis. wikipedia.org
Linear Synthesis Routes for Carbocyclic Scaffolds
In a linear synthetic approach, the heterocyclic base is gradually constructed onto a pre-formed, suitably protected, and functionalized carbocyclic scaffold, such as a chiral cyclopentylamine. wikipedia.orgnih.gov This method involves building the purine (B94841) ring system step-by-step on the carbocycle. wikipedia.org For instance, a linear route was initially attempted for the synthesis of a guanosine (B1672433) analogue, which involved the hydrolysis of a 2,6-diamino analogue of another compound under basic conditions at high temperatures, though this was later replaced by a convergent method. nih.gov Another example of a linear approach involves the condensation of a tris-benzyl riboside with 2-diethoxyphosphorylacetonitrile to create a C-nucleoside intermediate, upon which the heterocyclic ring is further elaborated. nih.gov This strategy is often employed when direct coupling of a pre-formed base is challenging. nih.govurfu.ru
Convergent Synthesis Routes for Nucleobase Attachment
The convergent approach is a more commonly employed strategy where an intact, pre-synthesized heterocyclic base is directly coupled with a functionalized carbocyclic moiety. wikipedia.orgtandfonline.com This method offers greater flexibility and efficiency, particularly for creating diverse analogues. Key reactions in convergent synthesis often include the Mitsunobu reaction or palladium-catalyzed coupling. thieme-connect.comacs.org
A typical convergent synthesis starts with a stereochemically pure carbocycle, like a cyclopentenol (B8032323) derivative, which is then coupled with the desired nucleobase. thieme-connect.comnih.gov For example, a Mitsunobu reaction using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can be used to couple N3-benzoylthymine to a cyclopentanol (B49286) derivative. thieme-connect.com Similarly, this key reaction has proven efficient, regio-, and stereoselective for introducing the base moiety in the synthesis of cyclohexene (B86901) carbocyclic nucleosides, whereas palladium-mediated coupling strategies were unsuccessful in that specific case. acs.org In other cases, a bromo-base can be coupled with a ribolactone, followed by amine displacement and reduction to yield the target nucleoside. nih.gov
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Linear Synthesis | The heterocyclic base is constructed stepwise onto a pre-formed carbocyclic ring. wikipedia.orgnih.gov | Useful when direct base coupling is difficult; can be lengthy. nih.govnih.gov |
| Convergent Synthesis | An intact nucleobase is coupled directly to a functionalized carbocyclic moiety. wikipedia.orgtandfonline.com | Generally more efficient and flexible; often utilizes Mitsunobu or Pd-coupling reactions. thieme-connect.comacs.org |
Enantioselective Synthesis Techniques
Producing carbocyclic nucleosides as single enantiomers is crucial, as biological activity is often confined to one stereoisomer. wikipedia.org Various enantioselective strategies have been developed to control the stereochemistry of the carbocyclic core. scilit.comnih.gov
One powerful method is the asymmetric [3+2] annulation of Morita–Baylis–Hillman (MBH) carbonates with α-purine-substituted acrylates, which yields chiral carbocyclic nucleoside analogues with high enantioselectivity (up to 96% ee). acs.org Another approach begins with a readily available chiral starting material, such as (R)-(-)-carvone, to synthesize six-membered carbocyclic nucleosides. acs.org Cycloaddition reactions, particularly [3+2] or 1,3-dipolar cycloadditions, have also emerged as a valuable strategy for creating the cyclopentane (B165970) framework of carbocyclic nucleosides. thieme-connect.de
These methods can be broadly categorized into two types: those that form the cyclopentane ring through ring-closing reactions and those that start from pre-formed 5-membered rings, often utilizing cycloaddition reactions. scilit.com The ultimate goal is the development of direct routes to chiral cyclic nucleoside analogues, thereby avoiding the multiple protection and deprotection steps required in classical approaches that start from chiral pool substrates like ribose. thieme-connect.de
Precursors and Building Blocks in Carbocyclic-2,6-diaminopurinenucleoside Synthesis
The selection of appropriate precursors for both the nucleobase and the carbocyclic moiety is fundamental to a successful synthesis. For the target compound, 2,6-diaminopurine is the essential heterocyclic component.
Utilization of 2,6-Diaminopurine as a Core Nucleobase Component
2,6-Diaminopurine (DAP) is a key building block in the synthesis of various biologically active nucleosides. conicet.gov.arresearchgate.net It can be incorporated into carbocyclic structures via several methods. One common method is direct glycosylation, where a derivative of 2,6-diaminopurine is coupled with a protected sugar or carbocycle precursor. nih.gov For example, the 2,6-bis(tetramethylsuccinimide) derivative of DAP can be reacted with a protected 2-deoxy-pentofuranosyl chloride to form the desired nucleoside. nih.gov
However, the synthesis of oligonucleotides containing 2,6-diaminopurine can be challenging due to the different reactivities of its two amino groups, which complicates protection and deprotection strategies and often leads to low yields. nih.gov Microbial transglycosylation using whole bacterial cells as biocatalysts offers an alternative, efficient route for producing 2,6-diaminopurine nucleosides, including ribosides and deoxyribosides. conicet.gov.arresearchgate.net
Applications of Fluorinated Purine Intermediates in Post-Synthetic Modification
Fluorinated purine intermediates provide a versatile platform for synthesizing 2,6-diaminopurine nucleosides and their analogues through post-synthetic modification. A particularly effective strategy involves the use of a 2-fluoro-6-aminopurine (a fluorinated analogue of guanine) building block. nih.govacs.org
This approach starts with the conversion of 2,6-diaminopurine nucleosides into their 2-fluoro-6-aminopurine counterparts via a diazotization reaction in the presence of hydrogen fluoride-pyridine. nih.gov The resulting 2-fluoro intermediate is stable, and the strongly electronegative fluorine atom deactivates the 6-amino group, obviating the need for a protecting group at that position. nih.govacs.org The fluorine at the C2 position can then be readily displaced via aromatic nucleophilic substitution with ammonia (B1221849) (to yield the 2,6-diaminopurine derivative) or other primary amines, allowing for the late-stage introduction of various functionalities. nih.govacs.org This post-synthetic strategy has been successfully applied to the synthesis of oligonucleotides containing 2,6-diaminopurine on both solid support and in solution. nih.gov
| Precursor | Synthetic Application | Key Reaction / Finding |
|---|---|---|
| 2,6-Diaminopurine (DAP) | Core nucleobase component for direct incorporation. nih.gov | Can be incorporated via direct glycosylation or microbial transglycosylation. conicet.gov.arnih.gov Protection strategies can be complex due to two reactive amino groups. nih.gov |
| 2-Fluoro-6-aminopurine Nucleoside | Intermediate for post-synthetic modification to DAP. nih.govacs.org | Synthesized from DAP nucleosides. The C2-fluorine is displaced by ammonia (NH₃) to form the 2,6-diamino product without needing a protecting group on the 6-amino position. nih.govacs.org |
Advanced Synthetic Transformations and Reaction Mechanisms
The construction of carbocyclic-2,6-diaminopurinenucleosides relies on advanced organic synthesis techniques to build the carbocyclic core and attach the nucleobase with the correct stereochemical and regiochemical orientation.
Mitsunobu Reaction for Stereoselective Nucleobase Introduction
The Mitsunobu reaction is a cornerstone for the synthesis of carbocyclic nucleosides, facilitating the coupling of a carbocyclic alcohol with a purine base. researchgate.netauburn.edu This reaction typically proceeds with an inversion of configuration at the alcohol's stereocenter, providing a high degree of stereocontrol. The process involves the activation of the hydroxyl group of the carbocyclic moiety with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgnih.gov
A general mechanism for the Mitsunobu reaction in this context begins with the formation of the Huisgen zwitterion intermediate from the reaction of PPh₃ and DEAD. beilstein-journals.org This intermediate then protonates the purine nucleobase. The resulting phosphonium (B103445) salt activates the carbocyclic alcohol, which is subsequently displaced by the purine anion in an S_N2 fashion. This S_N2-type displacement ensures the inversion of stereochemistry at the carbon atom bearing the hydroxyl group, making it a highly stereoselective method. mdpi.com
Despite its utility, a significant challenge in the Mitsunobu coupling with purines is achieving regioselectivity. The reaction can lead to a mixture of N-9 and N-7 alkylated isomers. researchgate.net While the Mitsunobu reaction is often more N-9 selective compared to standard alkylation methods, the formation of the undesired N-7 isomer frequently occurs and requires careful chromatographic separation. researchgate.netauburn.edu The choice of solvent and reaction conditions can influence the ratio of these regioisomers. nih.gov For instance, the coupling of 4-chloro-1H-imidazo[4,5-c]pyridine with various cyclopentanols under Mitsunobu conditions has been shown to produce both N-7 and N-9 substituted products. auburn.edu
Table 1: Regioselectivity in a Mitsunobu Reaction
Illustrative examples of the regioselectivity observed in the Mitsunobu coupling of a purine analogue with cyclopentanol derivatives.
| Carbocyclic Alcohol Reactant | Purine Base | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| Cyclopentanol | 4-chloro-1H-imidazo[4,5-c]pyridine | N-9 Isomer | N-7 Isomer | auburn.edu |
| Racemic Cyclopentenol Derivative | Purine Derivative | N-9 Coupled Product | Not specified | uni-hamburg.de |
Stereoselective Cycloaddition and Hydroboration Reactions for Carbocyclic Ring Construction
The synthesis of the carbocyclic core of these nucleoside analogues often employs stereoselective reactions to establish the required stereocenters. A convergent strategy frequently begins with a simple starting material like cyclopentadiene (B3395910). uni-hamburg.de
Hydroboration is a key reaction in this process. The hydroboration of a diene, such as a cyclopentadiene derivative, can produce a cyclopentenol intermediate. uni-hamburg.de This reaction is known for its stereospecificity, where the boron and hydrogen atoms add to the same face of the double bond (syn-addition). Subsequent oxidation of the carbon-boron bond yields the alcohol with a defined stereochemistry. This alcohol is then poised for coupling with the nucleobase, often via the Mitsunobu reaction. uni-hamburg.de More complex strategies may involve a hydroborylation-homologation-oxidation sequence to build the final carbocyclic structure. tmc.edu
Stereoselective Cycloaddition reactions are also employed to construct the carbocyclic ring system from acyclic precursors. For example, asymmetric [3+2] annulation reactions have been developed to create chiral carbocyclic nucleoside analogues that feature a quaternary stereocenter. Such methods provide enantiomerically enriched cyclopentane cores that can be further elaborated into the target compounds. researchgate.net These cycloaddition strategies are powerful tools for establishing multiple stereocenters in a single, efficient step. nih.gov
Challenges and Innovations in Regioselective and Stereoselective Functionalization
A primary challenge in the synthesis of carbocyclic-2,6-diaminopurinenucleosides is the precise control over both regioselectivity and stereoselectivity.
Stereoselectivity: Controlling the stereochemistry of the substituents on the cyclopentane ring is crucial for biological activity. This is often addressed by using chiral starting materials or by employing asymmetric reactions. However, synthetic routes can be long, and the separation of diastereomeric products can be difficult, sometimes requiring extensive chromatographic purification. mdpi.com
Innovations: To overcome these challenges, new synthetic methods are continuously being developed.
Catalytic Asymmetric Synthesis: Novel approaches, such as the use of asymmetric Suzuki-Miyaura type reactions, are being explored to synthesize the carbocyclic core with high enantiomeric purity. tmc.edu
Selective Deprotection: The use of acyl protecting groups, such as acetyl groups, is common in nucleoside synthesis. A significant challenge lies in their regioselective removal. nih.gov Research into enzymatic and chemoselective deprotection methods represents an important innovation, simplifying the synthesis of complex, partially substituted intermediates. nih.gov
Directed C-H Functionalization: While not yet widely applied to this specific class of compounds, catalytic C-H activation is an emerging strategy for the late-stage functionalization of complex molecules, offering potential for more efficient and selective syntheses in the future. researchgate.net
Synthesis of Modified this compound Derivatives
To explore structure-activity relationships (SAR), derivatives of the parent compound are synthesized. These modifications typically focus on restricting the conformation of the carbocyclic ring or altering the substituents on the purine base.
Derivatives with Restricted Glycosyl Conformation
The flexibility of the cyclopentane ring in carbocyclic nucleosides allows it to adopt various conformations, or "puckers." This conformation is known to be a critical determinant of biological activity. nih.gov To study the influence of ring pucker, derivatives with a conformationally locked carbocyclic ring are synthesized.
This is often achieved by fusing a cyclopropane (B1198618) ring to the cyclopentane ring, creating a bicyclo[3.1.0]hexane system. This rigid scaffold locks the pseudo-sugar ring into a specific conformation, which is typically classified as "North" (N) or "South" (S), analogous to the C3'-endo and C2'-endo conformations of natural ribose rings. nih.gov
The synthesis of these locked analogues involves preparing the enantiomerically pure bicyclo[3.1.0]hexane core. For example, a key amine intermediate can be prepared and then used to construct the purine ring or coupled directly with a pre-formed heterocycle. nih.gov The synthesis of these rigid carbocyclic scaffolds allows for a detailed investigation into the conformational requirements of target enzymes. nih.govresearchgate.net
Introduction of Specific N6-Modifications on the Purine Ring
Modifying the N6-amino group of the 2,6-diaminopurine ring is a key strategy for modulating biological activity. However, direct and selective modification of this group is challenging. Conventional methods, such as direct alkylation of the N6-amino group or the displacement of a 6-chloro substituent on a 2-amino-6-chloropurine (B14584) precursor, often result in low yields and intractable mixtures of products. sciforum.net
To overcome these difficulties, an innovative approach involves the synthesis of a highly reactive synthetic precursor. sciforum.net For example, a 2,6-diaminopurine nucleoside can be converted into a versatile intermediate where the N6-amino group is transformed into a more reactive leaving group, such as an N-(1,2,4-triazol-1-yl) moiety. This activated precursor readily reacts with various amine nucleophiles under mild conditions to yield the desired, specifically N6-modified 2,6-diaminopurine derivatives in high yields. sciforum.net Other strategies involve the synthesis of N6-hydrazone derivatives via nucleophilic substitution, diazotization, and subsequent hydrazonation. nih.gov These methods provide access to a wide range of derivatives for SAR studies. sciforum.netnih.gov
Synthesis of Unsaturated Carbocyclic Analogs
The synthesis of unsaturated carbocyclic analogues of 2,6-diaminopurine nucleosides typically involves the stereoselective construction of a functionalized cyclopentene (B43876) ring followed by the coupling of the 2,6-diaminopurinenucleoside base. Key strategies often employ chiral starting materials or asymmetric synthesis to achieve the desired stereochemistry of the final product.
A prominent approach for the synthesis of these analogues involves the use of a chiral cyclopentenylamine derivative as a key intermediate. This intermediate can then be coupled with a suitably substituted pyrimidine (B1678525), which is subsequently elaborated to form the desired purine ring system.
One of the well-documented syntheses is that of the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy-2,6-diaminopurine. researchgate.net This synthesis commences with the preparation of (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol. researchgate.net This key intermediate is synthesized from the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with cis-4-(hydroxymethyl)cyclopentenylamine. researchgate.net The resulting pyrimidine derivative then undergoes a series of reactions, including the introduction of an azo group followed by reductive cyclization to construct the imidazole (B134444) part of the purine ring, ultimately affording the target 2,6-diaminopurinenucleoside analogue. researchgate.net
Another important class of unsaturated carbocyclic nucleosides is the neplanocin analogues. While the direct synthesis of neplanocin A analogues bearing a 2,6-diaminopurine base is a complex endeavor, the general strategies for constructing the neplanocin framework can be adapted. These syntheses often start from readily available cyclopentene derivatives and involve multiple steps of functional group manipulation to install the required hydroxyl and hydroxymethyl groups on the cyclopentene ring with the correct stereochemistry.
Palladium-catalyzed allylic amination has emerged as a powerful and versatile method for the crucial C-N bond formation step between the carbocyclic moiety and the purine base. nih.govosti.gov This reaction typically involves the coupling of a cyclopentenyl derivative, often an acetate (B1210297) or carbonate, with the purine base in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for controlling the regioselectivity and stereoselectivity of the amination.
The following data tables provide an overview of key intermediates and final products in the synthesis of unsaturated carbocyclic 2,6-diaminopurine nucleosides, along with some of the synthetic methods employed.
Table 1: Key Intermediates in the Synthesis of Unsaturated Carbocyclic 2,6-Diaminopurine Nucleosides
| Intermediate Compound | Structure | Precursor(s) | Synthetic Step | Reference |
| (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol | ![]() | 2-Amino-4,6-dichloropyrimidine, cis-4-(hydroxymethyl)cyclopentenylamine | Coupling and subsequent derivatization | researchgate.net |
| cis-4-(Hydroxymethyl)cyclopentenylamine | ![]() | Not specified | Not specified | researchgate.net |
| 2-Amino-4,6-dichloropyrimidine | ![]() | Commercially available | Not applicable | researchgate.net |
Table 2: Examples of Synthesized Unsaturated Carbocyclic 2,6-Diaminopurine Nucleosides
| Compound Name | Structure | Synthetic Method | Key Features | Reference |
| Carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-diaminopurine | ![]() | Cyclization of a pyrimidine precursor | Contains a cyclopentene ring mimicking the dideoxyribose moiety. | researchgate.net |
| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | ![]() | Prepared from the corresponding 2-amino-6-chloropurine analogue | Shows significant antiviral activity. | nih.gov |
Structure Activity Relationship Sar Studies of Carbocyclic 2,6 Diaminopurinenucleosides
Impact of Carbocyclic Ring Size and Configuration on Biological Activity
Carbocyclic nucleosides incorporating a five-membered cyclopentane (B165970) ring have been extensively studied, particularly for their antiviral properties. The cyclopentane ring serves as a mimic of the natural 2'-deoxyribose sugar. Research has shown that the configuration of substituents on the cyclopentane ring is crucial for biological activity.
For instance, carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (Carbovir), which possess an unsaturated five-membered ring, have demonstrated potent and selective anti-HIV activity. The corresponding carbocyclic 2',3'-didehydro-2',3'-dideoxy analogue of 2,6-diaminopurine (B158960) has also been synthesized and evaluated. nih.gov The hydrolytic stability and the ability of these compounds to inhibit viral replication underscore the potential of the five-membered carbocyclic scaffold. nih.gov
Furthermore, studies on 2'-deoxy carbocyclic nucleosides with a saturated cyclopentane ring have revealed significant activity against the hepatitis B virus (HBV). The antiviral activity of these nucleosides is highly dependent on the nature and stereochemistry of substituents on the carbocyclic ring. nih.gov For example, a guanosine (B1672433) analogue with a 6'-α-hydroxyl methyl group on the cyclopentane ring was identified as a potent anti-HBV agent with an EC₅₀ value of 80 nM. nih.gov This highlights the importance of the spatial arrangement of functional groups on the five-membered ring for effective interaction with viral enzymes.
While five-membered ring systems have been the primary focus of research, the exploration of six-membered carbocyclic rings in these nucleoside analogues offers an avenue for developing novel therapeutic agents. Six-membered rings, such as cyclohexane, provide a different conformational landscape compared to their five-membered counterparts. This can lead to altered binding affinities and selectivities for target enzymes. mdpi.com
Generally, increasing the ring size from a five-membered to a six-membered system can significantly impact the molecule's three-dimensional structure and its ability to adopt a bioactive conformation. wikipedia.org While specific studies focusing exclusively on carbocyclic-2,6-diaminopurinenucleosides with a six-membered ring are limited in the available scientific literature, the principles of SAR suggest that such modifications would profoundly influence their biological activity. The altered geometry might either enhance or diminish the interaction with target proteins compared to the five-membered analogues. The synthesis and evaluation of N-heterocyclic molecules with six-membered rings have been a general strategy in the quest for new antiviral agents. mdpi.com
Influence of Nucleobase Modifications on Biological Efficacy
The purine (B94841) base, and specifically the 2,6-diaminopurine moiety, is a key pharmacophoric element that directly participates in molecular recognition processes. Modifications to this part of the molecule can have a profound impact on biological activity.
The 2,6-diaminopurine (DAP) base is an analogue of adenine (B156593) that can form three hydrogen bonds with thymine (B56734) or uracil (B121893) in a Watson-Crick base pairing fashion, in contrast to the two hydrogen bonds formed by adenine. oup.comacs.org This additional hydrogen bond, donated by the 2-amino group, significantly enhances the thermal stability of nucleic acid duplexes. oup.comacs.org In the context of carbocyclic nucleosides, the 2,6-diaminopurine moiety can lead to stronger and more specific interactions with target enzymes or nucleic acid templates.
The presence of the 2-amino group provides an additional hydrogen bond donor in the minor groove of DNA, which can strongly affect interactions with proteins and small molecules. oup.com This feature is critical for the recognition by viral polymerases and other enzymes. For example, carbocyclic analogues of 2,6-diaminopurine 2'-deoxyribofuranoside have demonstrated activity against herpes simplex virus. nih.gov The ability of the 2,6-diaminopurine triphosphate to act as a substrate for polymerases highlights its role in enzymatic processes. oup.com
Modifying the purine ring through the introduction of various substituents can fine-tune the biological activity of carbocyclic-2,6-diaminopurinenucleosides. The nature, size, and position of these substituents can influence the molecule's electronic properties, solubility, and steric interactions within an enzyme's active site.
Studies on related purine nucleosides have shown that substitutions at the C2 and C6 positions are critical for activity. For instance, the replacement of the amino group at C2 or the substituent at C6 can dramatically alter the compound's cytotoxic or antiviral profile. researchgate.net In some cases, the presence of a C2-amino group has been found to inhibit the reactivity of purine nucleosides in certain chemical transformations, which could also translate to altered enzymatic recognition. nih.gov
The enzymatic phosphorylation of nucleoside analogues, a crucial step for their activation to the bioactive triphosphate form, can be sensitive to substitutions on the purine ring. nih.gov The development of C6-substituted purine nucleoside analogues via modern synthetic methods like photoredox/nickel dual catalytic cross-coupling has expanded the chemical space for SAR studies, allowing for the introduction of a wide range of alkyl groups. nih.gov These modifications can impact the interaction with nucleoside kinases and other enzymes involved in the nucleoside metabolism pathway.
Correlation between Conformational Features and Biological Efficacy
The three-dimensional conformation of a carbocyclic nucleoside is a key determinant of its biological activity. The flexibility or rigidity of the carbocyclic ring, and the resulting preferred spatial arrangement of the base and the hydroxyl groups, directly influences how the molecule is recognized by target enzymes.
Locking the conformation of the carbocyclic ring, for example by introducing a bicyclo[3.1.0]hexane scaffold, has been a successful strategy to enhance biological activity. researchgate.netresearchgate.net This approach reduces the conformational flexibility of the molecule, pre-organizing it into a bioactive shape that can lead to improved binding affinity for the target enzyme. researchgate.net These conformationally locked nucleosides have been used to probe the conformational preferences of enzymes such as adenosine (B11128) deaminase and cytidine (B196190) deaminase. researchgate.netresearchgate.net
Studies have shown that enzymes can exhibit a preference for a specific sugar pucker conformation (North or South). researchgate.net By synthesizing rigid carbocyclic analogues that mimic either the North or South conformation, it is possible to determine the optimal geometry for enzymatic activity. For example, research on carbocyclic adenosine and cytidine analogues has revealed that different deaminases have distinct conformational requirements for their substrates. researchgate.net This principle is directly applicable to carbocyclic-2,6-diaminopurinenucleosides, where the conformational predisposition of the carbocyclic ring will dictate its efficacy as an inhibitor or substrate for target enzymes. The stability of duplexes formed by carbocyclic nucleic acids with RNA has also been linked to the conformational properties of the carbocyclic units. researchgate.net
Rational Design Strategies for Enhanced Biological Activity
The rational design of carbocyclic-2,6-diaminopurinenucleosides has been a key strategy to enhance their biological activity, focusing on modifications of both the carbocyclic moiety and the purine base to optimize interactions with viral enzymes and improve pharmacokinetic properties. These strategies have led to the development of compounds with significant antiviral potency, particularly against herpesviruses and the human immunodeficiency virus (HIV).
A primary strategy in the design of these analogues has been to create molecules that can act as prodrugs of known active compounds. For instance, certain 2,6-diaminopurine derivatives have been designed to be converted by cellular deaminases into their corresponding guanine (B1146940) analogues, which are often the active antiviral agents. This approach can enhance the bioavailability and cellular uptake of the active compound.
Modifications to the carbocyclic ring are crucial for influencing the conformational preferences of the nucleoside analogue, which in turn affects its ability to be recognized and phosphorylated by viral and cellular kinases. The ultimate goal is the formation of the triphosphate metabolite, which can then inhibit viral DNA polymerase. The introduction of unsaturation or the creation of bicyclic structures are design elements intended to lock the carbocyclic ring into a conformation that mimics the bioactive form of natural nucleosides. biorxiv.orgbiorxiv.org
A significant focus of SAR studies has been the development of carbocyclic-2,6-diaminopurinenucleosides with activity against Herpes Simplex Virus (HSV). Research has shown that the carbocyclic analogue of 2,6-diaminopurine ribofuranoside is highly active against HSV-1 and vaccinia virus. nih.gov Further studies on 2'-deoxyribofuranoside analogues revealed that these compounds were also active against both HSV-1 and HSV-2. nih.gov
The strategic placement of substituents on the purine ring has been explored to enhance antiviral potency. For example, the carbocyclic analogue of 2-amino-6-chloropurine (B14584) has served as a key intermediate for the synthesis of various 6-substituted derivatives, including the 2,6-diamino analogue. nih.govnih.gov The antiviral activity of these compounds is often dependent on their ability to be phosphorylated by viral thymidine (B127349) kinase (TK).
Table 1: Antiviral Activity of Carbocyclic 2,6-diaminopurine Analogues against HSV-1
| Compound | Concentration for 50% Inhibition of Plaque Formation (μM) |
| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | 0.5 |
| Carbocyclic analogue of 2-amino-6-chloropurine ribofuranoside | 5 |
| Carbocyclic analogue of 2-amino-6-(methylamino)purine ribofuranoside | 5 |
| Carbocyclic analogue of 2,6-diamino-8-azapurine (B97548) ribofuranoside | 10 |
| Data sourced from Shealy et al., 1984. nih.gov |
Antiviral Activity against Human Immunodeficiency Virus (HIV)
The rational design of carbocyclic-2,6-diaminopurinenucleosides has also yielded potent anti-HIV agents. A notable example is the development of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-diaminopurine nucleosides. These compounds are designed as analogues of dideoxynucleosides, which are known chain terminators of viral reverse transcriptase. The introduction of the 2,6-diaminopurine base into a carbocyclic 2',3'-didehydro-2',3'-dideoxy scaffold resulted in compounds with significant anti-HIV activity. The corresponding guanine analogue, carbovir (B1146969), emerged from these studies as a potent and selective inhibitor of HIV replication. nih.gov
Table 2: Anti-HIV Activity of Carbocyclic 2',3'-didehydro-2',3'-dideoxynucleoside Analogues
| Compound | Antiviral Activity (EC₅₀, µM) |
| Carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-diaminopurine | 1.0 - 5.0 |
| Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir) | 0.05 - 0.15 |
| Data represents typical ranges observed in studies and is for comparative purposes. |
Conformational Analysis and Dynamics of Carbocyclic 2,6 Diaminopurinenucleosides
Methodologies for Conformational Characterization
The conformational landscape of carbocyclic-2,6-diaminopurinenucleosides is elucidated through a combination of spectroscopic techniques in solution and X-ray crystallography in the solid state. These methods provide complementary information on the preferred shapes and dynamic properties of these molecules.
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of carbocyclic nucleosides in solution. Analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants provides detailed insights into the geometry of the carbocyclic ring and the orientation of the purine (B94841) base. mdpi.com For instance, the chemical shifts of the sugar-like ring carbons can indicate the puckering of the ring. nih.gov In studies of related guanosine (B1672433) nucleotides, it has been observed that the chemical shifts of C1', C2', C3', and C4' are sensitive to the glycosidic torsion angle. nih.gov Specifically, a syn conformation tends to shift C1', C3', and C4' to a lower field and C2' to a higher field compared to an anti conformation. nih.gov While specific NMR data for carbocyclic-2,6-diaminopurinenucleoside is not abundant in readily available literature, the principles from related compounds are applicable. For example, in a study of a complex N²,N⁹-bis-substituted 2,6-diaminopurine (B158960) derivative, detailed ¹H and ¹³C NMR assignments were made, confirming the structure and revealing conformational equilibria at room temperature. scielo.org.mx
| Technique | Information Gained | Key Parameters |
| NMR Spectroscopy | Ring pucker, glycosyl torsion angle, substituent effects | Chemical shifts (δ), coupling constants (J) |
| Circular Dichroism | Glycosyl torsion angle (syn/anti), overall chirality | Cotton effects, molar ellipticity ([θ]) |
X-ray Crystallography Studies for Solid-State Conformation
Pseudorotational Analysis of the Carbocyclic Ring System
The five-membered carbocyclic ring of these nucleoside analogues, like the furanose ring of natural nucleosides, is not planar and undergoes a dynamic process of puckering. This puckering can be described by the concept of pseudorotation, which defines the conformation of the ring in terms of a phase angle of pseudorotation (P) and a puckering amplitude (τm). gatech.edunih.gov The pseudorotational pathway describes a continuous series of conformations between two major energy minima, typically referred to as the North (N) and South (S) conformations. researchgate.net
In natural nucleosides, the North conformation corresponds to a C3'-endo pucker, while the South conformation corresponds to a C2'-endo pucker. gatech.edu The replacement of the ring oxygen with a carbon atom in carbocyclic nucleosides alters the energy barrier between these conformations. This flexibility or rigidity is a key factor in how the molecule is recognized by enzymes. While the fundamental principles of pseudorotational analysis developed for furanose rings are applicable, the specific energy landscape for a carbocyclic ring will differ. nih.govacs.org
| Conformation | Puckering Type (Furanose Analogy) |
| North (N) | C3'-endo |
| South (S) | C2'-endo |
Glycosyl Torsion Angle Preferences (syn/anti) and Their Biological Implications
The rotation around the N-glycosidic bond (the bond connecting the purine base to the carbocyclic ring) is another critical conformational parameter, defined by the torsion angle χ. x3dna.org This rotation gives rise to two main conformational families: syn and anti. leibniz-fli.deqmul.ac.uk In the anti conformation, the bulk of the purine ring is directed away from the carbocyclic ring, which is the predominant conformation for natural purine nucleosides in standard DNA and RNA structures. x3dna.org In the syn conformation, the six-membered ring of the purine is positioned over the carbocycle.
The preference for a syn or anti conformation has profound biological implications. Many enzymes that process nucleosides and nucleotides are highly specific for one conformation. For example, some DNA polymerases require the incoming nucleotide to be in the anti conformation to fit into the active site. The introduction of bulky substituents at the C8 position of the purine ring can sterically favor the syn conformation. nih.gov Conversely, the 2,6-diaminopurine base itself does not inherently force a particular conformation, and the preference will be a result of a complex interplay of steric and electronic factors within the specific carbocyclic framework.
Influence of Exocyclic Substituents and Unsaturation on Conformation
Modifications to the carbocyclic ring, such as the introduction of exocyclic substituents or double bonds, can significantly influence its conformational preferences. These modifications can lock the ring into a specific pucker (North or South) or alter the rotational barrier around the glycosyl bond. For example, the introduction of a double bond can flatten the ring and restrict its pseudorotational freedom.
Conformational Mimicry and its Role in Enzyme and Receptor Recognition
A key strategy in the design of carbocyclic nucleoside analogues is conformational mimicry. The goal is to create a molecule that adopts a three-dimensional shape similar to the natural nucleoside substrate (or a transition state of the enzymatic reaction) when bound to a target enzyme or receptor. By locking the molecule into this "bioactive" conformation, it is possible to enhance binding affinity and selectivity. researchgate.net
For example, adenosine (B11128) deaminase (ADA) is known to prefer its substrates in a North-type (C3'-endo) conformation. researchgate.net Therefore, a this compound that is constrained to a North-like pucker would be expected to be a better substrate or inhibitor of ADA than one that prefers a South pucker. The lack of the furanose oxygen (O4') in carbocyclic nucleosides can affect how they are recognized and processed by enzymes. researchgate.net The ability of a this compound to mimic the conformation of natural (deoxy)adenosine or (deoxy)guanosine is therefore a crucial factor in its potential as a therapeutic agent.
Molecular Mechanisms of Action and Biochemical Interactions
Target Enzyme Inhibition Profiles
The active metabolite, carbovir (B1146969) triphosphate, exhibits a selective inhibitory profile against specific viral and cellular enzymes, which underpins its therapeutic utility.
Carbovir triphosphate acts as a potent inhibitor of viral reverse transcriptases, particularly that of the Human Immunodeficiency Virus (HIV). clinpgx.orgdrugbank.com Its mechanism of action involves a dual approach: competitive inhibition and chain termination. Structurally, carbovir triphosphate mimics the natural substrate deoxyguanosine triphosphate (dGTP). drugbank.comnih.gov This resemblance allows it to compete with dGTP for the active site of HIV-1 reverse transcriptase. nih.gov
Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of carbovir prevents the formation of the next 5' to 3' phosphodiester bond, effectively halting further DNA elongation. drugbank.comnih.gov This chain termination is a critical step in disrupting the viral replication cycle. clinpgx.org Studies have determined the inhibition constant (Ki) of (-)-carbovir (B125634) 5'-triphosphate against HIV-1 reverse transcriptase to be similar to that of zidovudine (B1683550) triphosphate (AZT-TP), another well-known reverse transcriptase inhibitor. clinpgx.org The triphosphate form of the carbocyclic analog of 2'-deoxyguanosine (B1662781) has shown to be a competitive inhibitor of dGTP incorporation by HIV-1 reverse transcriptase with a Ki of 1 µM.
Table 1: Inhibition of Viral Polymerases by Carbovir Triphosphate
| Enzyme | Inhibitor | Ki Value | Mechanism of Inhibition |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | (-)-Carbovir 5'-triphosphate | Similar to AZT-TP | Competitive with dGTP, Chain Termination |
While some carbocyclic nucleoside analogs are known to be potent inhibitors of S-Adenosyl-L-Homocysteine Hydrolase (SAHase), there is no direct evidence to suggest that Carbocyclic-2,6-diaminopurinenucleoside (Abacavir) or its active metabolite, carbovir triphosphate, are significant inhibitors of this enzyme. The inhibition of SAHase is a recognized antiviral strategy, as it leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of methyltransferases involved in viral replication. However, the primary antiviral mechanism of Abacavir (B1662851) is attributed to its effects on reverse transcriptase rather than SAHase.
This compound does not directly inhibit ribonucleotide reductase. However, its antiviral activity can be enhanced when used in combination with ribonucleotide reductase inhibitors like hydroxyurea. nih.govnih.gov Ribonucleotide reductase is a cellular enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. By inhibiting this enzyme, the intracellular pool of deoxyribonucleotides is depleted, which can potentiate the action of nucleoside analogs like Abacavir that compete with these natural substrates for incorporation into viral DNA. nih.gov
While there is no direct evidence of this compound inhibiting alpha-glucosidase, the inhibition of this enzyme is a known antiviral mechanism for other nucleoside analogs, particularly iminosugar derivatives. Alpha-glucosidases are cellular enzymes involved in the processing of N-linked glycans on viral envelope glycoproteins. Inhibition of these enzymes can lead to misfolded glycoproteins, which in turn can impair viral assembly and infectivity. This mechanism is relevant in the broader context of nucleoside analog antiviral strategies.
Cellular Metabolism and Phosphorylation Pathways
The conversion of this compound to its active triphosphate form is a critical process mediated by a series of cellular enzymes.
The intracellular activation of Abacavir begins with its phosphorylation to abacavir monophosphate, a reaction catalyzed by adenosine (B11128) phosphotransferase. nih.gov Subsequently, a cytosolic deaminase converts abacavir monophosphate to carbovir monophosphate. nih.gov The subsequent phosphorylation steps to generate the diphosphate (B83284) and ultimately the active triphosphate metabolite are carried out by several cellular kinases.
Guanylate kinase is responsible for the conversion of carbovir monophosphate to the diphosphate form. nih.gov The final phosphorylation to carbovir triphosphate is facilitated by a number of enzymes, including creatine (B1669601) kinase, pyruvate (B1213749) kinase, and nucleoside-diphosphate kinase. drugbank.com This multi-step enzymatic pathway ensures the efficient generation of the active antiviral compound within the target cells.
Table 2: Cellular Kinases Involved in the Phosphorylation of this compound (Abacavir)
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Abacavir | Adenosine phosphotransferase | Abacavir monophosphate |
| 2 | Abacavir monophosphate | Cytosolic deaminase | Carbovir monophosphate |
| 3 | Carbovir monophosphate | Guanylate kinase | Carbovir diphosphate |
Formation of Active Nucleoside Triphosphate Metabolites
The biological activity of this compound, like other nucleoside analogs, is contingent upon its intracellular conversion into the corresponding 5'-triphosphate metabolite. This phosphorylation cascade is a critical activation step, enabling the molecule to mimic natural nucleoside triphosphates and interact with cellular or viral enzymes. While the specific enzymes responsible for the phosphorylation of this compound are part of a complex cellular process, the general pathway for nucleoside analogs is well-established.
The process typically involves sequential phosphorylation by cellular kinases. The initial conversion to the 5'-monophosphate is often the rate-limiting step. Subsequently, the monophosphate is converted to the diphosphate and finally to the active triphosphate form. For instance, the related analog 2,6-diaminopurine-2'-deoxyribonucleoside can be converted to its 5'-triphosphate derivative (dDTP). oup.com This enzymatic conversion renders the analog a substrate for various polymerases. oup.com
In the context of antiviral activity, prodrugs are often designed to be efficiently converted into their active forms. For example, (-)-beta-D-2,6-diaminopurine dioxolane (DAPD), a prodrug of the HIV-1 inhibitor dioxolane guanosine (B1672433) (DXG), is first deaminated by adenosine deaminase to form DXG. nih.gov Following this, cellular enzymes phosphorylate DXG, leading to the accumulation of its active 5'-triphosphate form (DXG-TP) within cells. nih.gov This active triphosphate is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The carbocyclic structure ensures that the analog, once activated, is a stable substrate for these enzymatic interactions. researchgate.net
Interaction with Nucleic Acids
Once converted to its active triphosphate form, this compound triphosphate can act as a substrate for DNA and RNA polymerases, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP) or adenosine triphosphate (ATP). The triphosphate of 2-aminoadenosine (B16350) is recognized as an analog of ATP in transcription processes. oup.com
The incorporation of this analog into a growing nucleic acid chain can have significant consequences. Research shows that while 2,6-diaminopurine (B158960) (Z) can be incorporated, it can also exert substantial inhibitory effects on transcription. nih.gov Studies using T7 RNA polymerase and human RNA polymerase II demonstrated that the presence of Z in the DNA template leads to a strong blockage of transcription elongation, resulting in truncated transcripts. nih.gov This suggests a mechanism where, after incorporation, the polymerase's ability to continue elongation is hampered.
In the context of reverse transcriptase, the triphosphate metabolite of related analogs like DXG acts as an "alternative substrate inhibitor." nih.gov Kinetic studies have shown that while the efficiency of incorporation for DXG-TP is lower than that of the natural substrate dGTP, its presence leads to inhibition of the viral polymerase. nih.gov This interference with the polymerase function is a key aspect of its mechanism of action against viruses like HIV-1. ontosight.ai
A defining feature of the 2,6-diaminopurine (DAP) base is its ability to enhance the thermal stability of nucleic acid duplexes. Unlike adenine (B156593), which forms two hydrogen bonds with thymine (B56734) (in DNA) or uracil (B121893) (in RNA), DAP possesses an additional amino group at the 2-position of the purine (B94841) ring. nih.gov This group allows for the formation of a third hydrogen bond with its complementary base, creating a DAP-T or DAP-U base pair that mimics the three-hydrogen-bond structure of a guanine-cytosine (G-C) pair. oup.combiosyn.com
This additional hydrogen bond significantly increases the stability of the duplex. Studies have quantified this effect, showing an increase in the duplex melting temperature (Tm) of approximately 1.5°C to 1.8°C for each DAP substitution. nih.gov The enhanced stability is also reflected in thermodynamic measurements, with substitutions of 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurineriboside increasing duplex stability (ΔΔG°37) by an average of 0.9 kcal/mol. nih.gov
This stabilizing effect has been observed in various nucleic acid structures, including DNA/DNA duplexes, RNA/RNA duplexes, and DNA/RNA hybrids. oup.comnih.gov The replacement of adenine with DAP is a widely used strategy to increase the binding affinity and thermal stability of synthetic oligonucleotides for applications such as antisense therapy and diagnostics. oup.com However, this stabilization is not universal across all structures; for example, substituting adenine with DAP in the loop of a DNA hairpin was not found to increase stability. tandfonline.comtandfonline.com
Table 1: Impact of 2,6-Diaminopurine (DAP) Substitution on Nucleic Acid Duplex Stability
| Parameter | Observation | Reference |
|---|---|---|
| Melting Temperature (Tm) Increase | 1.5°C to 1.8°C per DAP substitution in a dodecanucleotide duplex. | nih.gov |
| Thermodynamic Stability (ΔΔG°37) | An average increase of 0.9 kcal/mol per 2'-O-methyl-DAP substitution in a 2'-O-methyl RNA/RNA duplex. | nih.gov |
| Thermodynamic Stability (ΔΔG°37) | An average increase of 2.3 kcal/mol per LNA-DAP substitution in a 2'-O-methyl RNA/RNA duplex. | nih.gov |
| Binding Equilibrium | Changed by a factor of 1.32 in an XbaI/SalI oligomer. | nih.gov |
The incorporation of 2,6-diaminopurine into nucleic acid strands can influence the local and global conformation of the helix. Structural studies have shown that a DNA duplex containing DAP, when paired with a complementary RNA strand, adopts an A-form conformation. acs.org The A-form helix is characteristic of RNA duplexes and DNA-RNA hybrids.
Resistance to Enzymatic Degradation
A primary advantage of carbocyclic nucleoside analogs is their enhanced metabolic stability. wikipedia.org In natural nucleosides, the C1' carbon of the sugar is linked to the N9 of the purine base via a glycosidic bond, which is an N-glycosidic linkage. This bond is susceptible to cleavage by various cellular enzymes, such as phosphorylases and hydrolases, which can inactivate the nucleoside analog before it can exert its therapeutic effect. researchgate.netacs.org
In this compound, the oxygen atom of the furanose ring is isosterically replaced by a methylene (B1212753) (-CH2-) group. researchgate.net This substitution transforms the labile hemiaminal ether linkage into a stable carbon-carbon bond. wikipedia.org As a result, the molecule is no longer a substrate for the phosphorylases and hydrolases that would normally cleave the glycosidic bond. researchgate.netwikipedia.org This inherent resistance to enzymatic degradation provides a chemically and enzymatically stable linkage, leading to a longer biological half-life and increased bioavailability compared to their corresponding natural nucleosides. ontosight.aiacs.orgnih.gov
Implications for Intracellular Half-Life and Sustained Biochemical Activity
Abacavir, a carbocyclic synthetic nucleoside analogue, requires intracellular phosphorylation to its active moiety, carbovir triphosphate (CBV-TP). drugbank.comwikipedia.orgimmunopaedia.org.za This conversion is carried out by cellular enzymes. drugbank.com CBV-TP then acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the elongation of the viral DNA chain. drugbank.comwikipedia.orgimmunopaedia.org.za
A key factor contributing to the sustained antiviral effect of abacavir is the prolonged intracellular half-life of its active triphosphate form. nih.govnih.gov Studies have demonstrated that while abacavir itself has a relatively short plasma half-life of approximately 1.5 to 2.0 hours, its active metabolite, CBV-TP, exhibits a significantly longer intracellular elimination half-life. drugbank.comnih.gov Research has reported the intracellular half-life of CBV-TP to be greater than 20 hours. nih.govnih.gov Another study confirmed a prolonged terminal half-life with a geometric mean of 20.64 hours. thebody.com This extended intracellular presence of the active metabolite allows for sustained inhibition of the viral enzyme, providing a pharmacological basis for less frequent dosing regimens. nih.govnih.gov
The intracellular concentrations of CBV-TP have been shown to be maintained at levels sufficient to exert a continuous antiviral effect. thebody.com For instance, throughout a 24-hour interval, intracellular CBV-TP concentrations were observed to be approximately two-fold higher than the reported Ki value for the inhibition of HIV-1 reverse transcriptase. thebody.com This sustained intracellular concentration of the active anabolite is crucial for maintaining viral suppression. nih.gov
The table below summarizes the pharmacokinetic parameters of abacavir and its active intracellular metabolite, carbovir triphosphate, based on findings from multiple studies.
| Parameter | Value | Reference |
| Abacavir Plasma Half-Life | 1.54 ± 0.63 hours | drugbank.com |
| ~1.5 - 2.0 hours | ||
| Carbovir Triphosphate (CBV-TP) Intracellular Half-Life | > 20 hours | nih.govnih.gov |
| 20.64 hours (geometric mean) | thebody.com | |
| Abacavir Bioavailability | ~83% | drugbank.com |
This table presents data for abacavir as a representative carbocyclic nucleoside analogue.
The prolonged intracellular half-life of the active triphosphate metabolite, as demonstrated by abacavir, underscores a critical aspect of the biochemical activity of carbocyclic nucleoside analogues. This extended intracellular retention allows for a sustained therapeutic effect, which is a significant advantage in antiviral therapy. nih.gov While direct experimental data for this compound is lacking, the principles of intracellular phosphorylation and the subsequent stability of the triphosphate form are expected to be the primary determinants of its potential for sustained biochemical activity.
Biological Activities in Vitro
Antiviral Efficacy against RNA Viruses
Carbocyclic 2',3'-didehydro-2',3'-dideoxy analogues of 2,6-diaminopurine (B158960) have demonstrated notable anti-HIV activity. nih.govsigmaaldrich.com One of the most prominent compounds in this family is carbovir (B1146969), a carbocyclic analogue of guanosine (B1672433), which has been shown to be a potent and selective inhibitor of HIV replication in T-cells at concentrations significantly below its toxic levels. nih.gov The anti-HIV activity of these compounds is largely attributed to their function as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov
The mechanism of action involves the intracellular conversion of the nucleoside analogue into its 5'-triphosphate form. nih.govnih.gov This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT). youtube.com Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis. youtube.com
A specific analogue, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), was designed as a more water-soluble prodrug of (-)-β-D-dioxolane guanine (B1146940) (DXG). nih.govnih.gov DAPD is converted to DXG by adenosine (B11128) deaminase, and DXG is then phosphorylated to its active triphosphate form, DXG-TP. nih.govnih.gov DXG-TP acts as a potent inhibitor of HIV-1 RT. nih.govnih.gov Importantly, cross-resistance to DXG is not typically observed with mutations that confer resistance to other NRTIs like zidovudine (B1683550) (AZT) and lamivudine (B182088) (3TC). nih.gov
| Compound | Virus | Cell Line | Activity | Reference |
| Carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-diaminopurine | HIV | T-cells | Potent and selective inhibitor | nih.gov |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | HIV-1 | CEM cells, PBMC | Nucleoside reverse transcriptase inhibitor | nih.govnih.gov |
Derivatives of 2,6-diaminopurine have shown promise as inhibitors of the Hepatitis C virus (HCV), a single-stranded RNA virus. nih.govnih.gov The primary target for these nucleoside analogues is the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral genome replication. nih.govnih.gov
A notable example is the β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate (B1195095) prodrug (DAPN-PD1). nih.govnih.gov This compound is metabolized within liver cells to two active triphosphate forms: 2'-C-methyl-guanosine triphosphate (2'-C-Me-GTP) and 2'-C-methyl-2,6-diaminopurine triphosphate (2'-C-Me-DAPN-TP). nih.govnih.govnih.gov Both of these metabolites can inhibit the HCV NS5B polymerase. nih.govnih.gov 2'-C-Me-DAPN-TP acts as a chain terminator after its incorporation into the growing RNA strand opposite a uracil (B121893) base. nih.gov
The dual-metabolite approach of DAPN-PD1 is a significant advantage, potentially offering a higher barrier to the development of viral resistance. nih.gov Studies have shown that these 2,6-diaminopurine derivatives are effective against various HCV genotypes and can inhibit viral replication in cells that are resistant to other antiviral agents. nih.gov For instance, one DAPN phosphoramidate prodrug demonstrated a median effective concentration (EC₅₀) of 0.7 μM in an HCV genotype 1b replicon system. nih.gov
| Compound | Virus | Mechanism of Action | EC₅₀ | Reference |
| β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate prodrug (DAPN-PD1) | HCV (Genotype 1b) | Inhibition of NS5B polymerase by two active triphosphate metabolites | 0.7 µM | nih.gov |
Certain multi-target 2,6-diaminopurine derivatives have demonstrated broad-spectrum antiviral activity, including efficacy against influenza A viruses. nih.gov One such compound, designated 6i, exhibited low micromolar potency against Influenza A Puerto Rico/8/34 H1N1 virus, with an IC₅₀ of 5.3 µM and a high selectivity index. nih.gov The carbocyclic analogue of 2,6-diaminopurine 3'-deoxyribofuranoside has also shown modest activity against the influenza virus in vitro. documentsdelivered.com
| Compound | Virus Strain | IC₅₀ | Selectivity Index | Reference |
| Compound 6i (2,6-diaminopurine derivative) | Influenza A (H1N1) | 5.3 µM | High | nih.gov |
| Carbocyclic analogue of 2,6-diaminopurine 3'-deoxyribofuranoside | Influenza virus | Modest activity | Not specified | documentsdelivered.com |
Antiviral Efficacy against DNA Viruses
Carbocyclic analogues of 2,6-diaminopurine ribofuranoside have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govnih.gov The carbocyclic analogue of 2,6-diaminopurine ribofuranoside was found to be highly active against HSV-1. nih.gov Furthermore, carbocyclic analogues of 2'-deoxyribofuranosides of 2,6-diaminopurine were active against both HSV-1 and HSV-2 replicating in cell cultures, with some showing potent activity. nih.gov
The antiviral mechanism against herpesviruses often involves the phosphorylation of the nucleoside analogue by the viral thymidine (B127349) kinase, an enzyme that is more efficient at phosphorylating these analogues than the host cell kinases. This leads to the selective accumulation of the active triphosphate form in infected cells, which then inhibits the viral DNA polymerase.
| Compound | Virus | Activity | Reference |
| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | HSV-1 | Highly active | nih.gov |
| Carbocyclic analogues of 2,6-diaminopurine 2'-deoxyribofuranoside | HSV-1, HSV-2 | Active, some potent | nih.gov |
Several 2,6-diaminopurine analogues have shown potent activity against the Hepatitis B Virus (HBV). nih.govnih.gov A novel 2,6-diaminopurine analogue, β-LPA, was found to have a 50% effective concentration (EC₅₀) of 0.01 μM against HBV in a HepG2.2.15 cell line. nih.gov This compound effectively inhibited HBV DNA synthesis without significant cytotoxicity. nih.gov
Another important compound, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), which is a prodrug of dioxolane guanosine (DXG), has demonstrated anti-HBV activity in vitro. nih.gov Importantly, lamivudine-resistant HBV mutants, which have substitutions in the viral polymerase, did not show cross-resistance to DAPD. nih.gov This suggests that these analogues may inhibit different stages of the viral replication cycle or interact differently with the viral polymerase. nih.gov Research on 2'-deoxy carbocyclic nucleosides has also identified a guanosine analog with a 6'-α-hydroxyl methyl group as a potent compound against HBV, with an EC₅₀ value of 80 nM. nih.gov
| Compound | Cell Line | EC₅₀ | Reference |
| β-LPA | HepG2.2.15 | 0.01 µM | nih.gov |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Not specified | Active against wild-type and lamivudine-resistant HBV | nih.govnih.gov |
| Guanosine analog with 6'-α-hydroxyl methyl group | Not specified | 80 nM | nih.gov |
Compound Names
| Abbreviation/Code | Full Chemical Name |
| Carbovir | Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) |
| DAPD | (-)-β-D-2,6-diaminopurine dioxolane |
| DXG | (-)-β-D-dioxolane guanine |
| DAPN-PD1 | β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate prodrug |
| 2'-C-Me-GTP | 2'-C-methyl-guanosine triphosphate |
| 2'-C-Me-DAPN-TP | 2'-C-methyl-2,6-diaminopurine triphosphate |
| β-LPA | A novel 2,6-diaminopurine analog |
| AZT | Zidovudine |
| 3TC | Lamivudine |
Anticancer and Antitumor Efficacy in Various Cell Lines
Nucleoside analogues have long been a foundational component of anticancer chemotherapy. nih.gov Acyclic nucleotide derivatives of 2,6-diaminopurine have shown significant antiproliferative activities in various cancer cell lines. nih.gov One such derivative, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) , is recognized for its ability to inhibit cell growth. nih.gov These acyclic nucleotide analogues function as structural mimics of natural 2'-deoxyribonucleoside-5'-triphosphates. nih.gov Following intracellular phosphorylation, they can be incorporated into DNA by cellular polymerases, where they act as absolute chain terminators, thereby halting DNA replication and cell proliferation. nih.gov
Further studies on related purine (B94841) nucleoside analogues have helped to establish a structure-activity relationship for antitumor effects. A series of adenosine derivatives with methyl group substitutions on the ribose ring were synthesized and evaluated for their anticancer properties. researchgate.net Among these, 3'-C-methyladenosine was identified as a particularly active compound, demonstrating inhibitory effects against a range of human cancer cell lines. researchgate.net The antiproliferative mechanism of this compound is linked to its ability to inhibit ribonucleotide reductase, leading to the depletion of intracellular deoxynucleotide pools necessary for DNA synthesis. researchgate.net The efficacy of these related compounds underscores the potential of the purine nucleoside scaffold in developing new anticancer agents.
Table 2: In Vitro Anticancer Activity of 3'-C-methyladenosine (A Related Purine Nucleoside Analogue)
| Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|
| K562 | Human Myelogenous Leukemia | 11-38 µM | researchgate.net |
| K562/IU | Multidrug-Resistant Human Leukemia | 11-38 µM | researchgate.net |
| HL-60 | Human Promyelocytic Leukemia | 11-38 µM | researchgate.net |
| HT-29 | Human Colon Carcinoma | 11-38 µM | researchgate.net |
| MCF-7 | Human Breast Carcinoma | 11-38 µM | researchgate.net |
Antimicrobial Activities (e.g., Antibacterial Properties)
While nucleoside analogues are well-established for their antiviral and anticancer roles, their potential as antibacterial agents is a growing area of research. nih.gov Historically overlooked, the antibiotic properties of these compounds are gaining interest due to the rise of resistant bacterial strains. nih.gov
Recent efforts to explore the chemical space of 2,6-diaminopurine derivatives have included phenotypic screenings against bacterial pathogens. nih.gov In one study, novel base-modified nucleosides were developed from previously identified 2,6-diaminopurine antivirals. nih.gov These new derivatives were then tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The screening successfully identified several molecules that possess broad-spectrum antimicrobial activities, highlighting the versatility of the 2,6-diaminopurine scaffold. nih.gov This suggests that with further modification and optimization, these compounds could serve as leads for the development of new classes of antibiotics. nih.govnih.gov
Table 3: Summary of Antibacterial Screening for 2,6-Diaminopurine Nucleoside Derivatives
| Bacterial Class | Activity Observed | Specific Data (MIC/IC₅₀) | Source |
|---|---|---|---|
| Gram-positive Bacteria | Yes | Not provided in abstract | nih.gov |
| Gram-negative Bacteria | Yes | Not provided in abstract | nih.gov |
Computational and Molecular Modeling Approaches
Molecular Dynamics Simulations and Energy Minimization Techniques
Molecular dynamics (MD) simulations and energy minimization are powerful computational methods used to explore the conformational landscape and stability of molecules like Carbocyclic-2,6-diaminopurinenucleoside and its complexes with biological macromolecules. These techniques are often applied to solvated systems to mimic physiological conditions. nih.gov
Energy minimization is employed to find a stable, low-energy conformation of the molecule. This is a crucial step before initiating more complex simulations. For nucleoside analogs, this process helps in understanding the intrinsic conformational preferences of the carbocyclic ring and the orientation of the 2,6-diaminopurine (B158960) base.
MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal:
The flexibility and dynamics of the carbocyclic ring, which replaces the natural sugar moiety. wikipedia.org
The stability of hydrogen bonding patterns between the nucleoside analog and its target.
Ligand-Target Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. ejmo.org This method is crucial for understanding the binding mode and for virtual screening of potential drug candidates.
Docking studies are employed to predict how this compound might interact with DNA or RNA structures. These studies can reveal potential binding modes, such as intercalation between base pairs or binding within the major or minor grooves. researchgate.net The 2,6-diaminopurine base can form specific hydrogen bonds that contribute to the stability of the complex. For example, studies on other pyrimidine (B1678525) derivatives have shown that the pyrimidine group can insert between DNA base pairs, while other parts of the molecule extend into the grooves. researchgate.net
A study on carbocyclic nucleic acids (CarNAs) demonstrated that they tend to form more stable duplexes with RNA than DNA does. nih.gov This increased stability was attributed to the carbocyclic sugar adopting an N-type conformation, which is favorable for an A-like duplex structure, characteristic of RNA. nih.gov Docking studies can further elucidate the specific interactions at the atomic level that lead to this enhanced stability.
A primary application of docking studies for this compound is to analyze its interaction with the active sites of viral enzymes, particularly HIV-1 Reverse Transcriptase (RT) and Hepatitis B Virus (HBV) Polymerase.
HIV-1 Reverse Transcriptase: As a nucleoside analog, this compound, in its triphosphate form, is expected to be an inhibitor of HIV-1 RT. nih.gov Docking studies can predict how the molecule fits into the dNTP-binding site of the enzyme. These studies often reveal key interactions with conserved amino acid residues in the active site. For instance, docking of various nucleoside reverse transcriptase inhibitors (NRTIs) into the HIV-1 RT active site has shown interactions with residues in both the p66 and p51 subunits. ekb.egekb.eg The binding of these inhibitors is crucial for preventing the elongation of the viral DNA chain. youtube.com
HBV Polymerase: Similar to HIV-1 RT, HBV polymerase is a key target for nucleoside analogs. nih.gov Docking studies of nucleoside analogs like lamivudine (B182088) into the HBV polymerase active site have provided insights into the binding mode and the structural basis for drug resistance. nih.gov These studies show that specific orientations of the nucleoside analog within the active site are crucial for its inhibitory activity. It is anticipated that this compound would bind in a similar fashion, with its triphosphate moiety interacting with the catalytic residues and its carbocyclic ring and base making specific contacts with the surrounding amino acids.
| Target Enzyme | Key Interacting Residues (Predicted/Inferred) | Potential Binding Mode |
| HIV-1 Reverse Transcriptase | Asp110, Tyr183, Asp186, Lys220 | Competitive inhibition at the dNTP binding site |
| HBV Polymerase | rtM204, rtL180 | Binding to the active site, mimicking a natural nucleotide |
| DNA/RNA | Base pairs (intercalation), Groove atoms | Groove binding or intercalation |
Conformational Landscape Exploration and Prediction
The biological activity of a nucleoside analog is highly dependent on its three-dimensional conformation. The replacement of the flexible furanose ring with a carbocyclic moiety restricts the conformational freedom of the molecule. nih.gov This restriction can be advantageous, as it may lock the molecule into a bioactive conformation that is readily recognized by the target enzyme. nih.gov
Computational methods are used to explore the conformational landscape of this compound. These methods can predict the preferred "sugar" pucker of the carbocyclic ring (e.g., North or South conformers) and the orientation of the nucleobase around the glycosidic bond (syn or anti). researchgate.net Studies on other conformationally locked carbocyclic nucleosides have shown that a preference for a specific sugar pucker can correlate with enhanced antiviral activity. researchgate.net For instance, the increased stability of CarNA/RNA hybrids is attributed to the preferred N-type pucker of the carbocyclic sugar. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies can identify key structural features that are important for antiviral potency. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective drugs. frontiersin.org
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design inhibitors. uni-muenchen.de With the availability of crystal structures of viral polymerases like HIV-1 RT, SBDD has become a powerful tool. nih.gov By visualizing the binding pocket, medicinal chemists can design molecules that have improved complementarity in terms of shape and chemical properties. For this compound, SBDD approaches could involve modifying the carbocyclic ring or the purine (B94841) base to enhance interactions with the target enzyme and to overcome drug resistance. nih.gov
Analysis of Drug Resistance Mechanisms at the Molecular Level
A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. researchwithrutgers.com Computational modeling plays a crucial role in understanding the molecular mechanisms of resistance to nucleoside analogs. Mutations in the target enzyme, such as HIV-1 RT, can lead to reduced binding affinity of the inhibitor or an increased ability of the enzyme to discriminate between the analog and the natural substrate. youtube.comyoutube.com
Molecular modeling studies can simulate the effect of these mutations on the structure and dynamics of the enzyme. nih.gov For example, by creating a model of a mutant HIV-1 RT, researchers can perform docking studies and MD simulations with this compound to predict how the mutation affects binding. This information is invaluable for designing new analogs that are effective against resistant strains. Studies on NRTI resistance have shown that mutations can alter the conformation of the dNTP-binding pocket, thereby preventing the inhibitor from binding effectively. mdpi.com Understanding these changes at a molecular level is key to developing next-generation antiviral drugs. researchwithrutgers.com
Applications in Advanced Biochemical and Molecular Biological Research
Use as Probes for Nucleic Acid Structure and Function Studies
The 2,6-diaminopurine (B158960) (DAP or Z base) component is particularly useful. Unlike adenine (B156593), which forms two hydrogen bonds with thymine (B56734), DAP forms three. This additional hydrogen bond provides a tool to probe the importance of base-pairing strength and minor groove interactions in nucleic acid recognition and stability. For instance, oligonucleotides containing carbocyclic DAP have been used to study the binding of ligands and proteins to the minor groove of DNA. The presence of the 2-amino group in the minor groove can significantly alter binding affinities, as demonstrated in studies with antibiotics like actinomycin, which show preferential binding to DNA containing a 2-amino group in the purine (B94841). nih.gov Furthermore, systematic studies on the effects of DAP on transcription have shown that it can act as a strong block to RNA polymerases, providing a mechanism to probe transcriptional regulation and the function of DNA repair pathways like transcription-coupled nucleotide-excision repair (TC-NER). nih.govnih.gov
Incorporation into Oligonucleotides for Enhanced Stability and Hybridization Properties
A significant application of carbocyclic 2,6-diaminopurine nucleoside is its incorporation into synthetic oligonucleotides to enhance their thermal stability and hybridization properties. The DAP base can form three hydrogen bonds with its complementary thymine (in DNA) or uracil (B121893) (in RNA), in contrast to the two bonds formed by the standard adenine-thymine pair. nih.gov This additional hydrogen bond leads to a measurable increase in the melting temperature (Tm) of the nucleic acid duplex. Reports indicate that each DAP substitution can increase the duplex stability by approximately 1–2 °C. nih.gov
When this feature is combined with a carbocyclic sugar, the resulting oligonucleotide exhibits even greater stability. The carbocyclic scaffold is resistant to nuclease degradation, a major advantage for in vivo applications or experiments requiring long-term stability. The pre-organization of the sugar pucker in carbocyclic nucleosides can also contribute favorably to the binding affinity (hybridization) with complementary strands. Research on carbocyclic nucleic acids (CarNA) has demonstrated that their incorporation into a DNA strand significantly increases the stability of the resulting CarNA/RNA hybrid duplex. This enhanced stability is attributed to the carbocyclic nucleoside's preference for an N-type conformation, which steers the hybrid towards a more stable A-like structure.
| Property | Effect of Carbocyclic 2,6-Diaminopurine Nucleoside Incorporation | Reference |
| Duplex Stability (Tm) | Increases; approximately 1-2 °C per substitution from the DAP base. | nih.gov |
| Hybridization | Enhanced affinity, particularly for RNA targets. | |
| Nuclease Resistance | Increased due to the carbocyclic sugar backbone. | |
| Conformation | Promotes an A-like duplex structure. | nih.gov |
Studies of Unnatural Nucleotide Incorporation into Mutant tRNA and Proteins
The field of synthetic biology has made strides in expanding the genetic code by incorporating unnatural amino acids (UAAs) into proteins. This process relies on engineered systems comprising an orthogonal aminoacyl-tRNA synthetase and a cognate suppressor tRNA that recognizes a nonsense codon (e.g., the amber stop codon, UAG). nih.govlabome.com While the direct ribosomal incorporation of a bulky moiety like a carbocyclic nucleoside into a growing polypeptide chain is not a standard application, the 2,6-diaminopurine (DAP) base itself has been shown to have intriguing effects on the translation machinery.
Recent studies have revealed that DAP can act as a potent corrector of UGA nonsense mutations. nih.gov It achieves this by inhibiting FTSJ1, a methyltransferase responsible for modifying the wobble uridine (B1682114) in the anticodon of tRNATrp. nih.gov This inhibition allows the near-cognate tRNATrp to read through the UGA stop codon, restoring the expression of a full-length protein. This finding directly links the DAP moiety to tRNA function and the fidelity of protein synthesis.
While the incorporation of a full carbocyclic DAP nucleoside into tRNA or proteins via ribosomal synthesis has not been demonstrated, these findings open avenues for research. For instance, carbocyclic DAP derivatives could be explored as inhibitors of other tRNA-modifying enzymes or as components of synthetic tRNAs to probe the structural and functional requirements of the ribosome and translation factors. The general methodology for incorporating non-standard amino acids using chemically misacylated tRNAs provides a framework through which such investigations could be designed. springernature.comnih.gov
Building Blocks for Modified Nucleic Acids in Synthetic Biology Applications
Carbocyclic 2,6-diaminopurine nucleoside is a valuable building block for creating modified nucleic acids with novel functions for synthetic biology. Its resistance to enzymatic degradation and its ability to form highly stable duplexes make it an ideal component for constructing robust synthetic genetic circuits, aptamers, and antisense oligonucleotides. conicet.gov.ar
The synthesis of oligonucleotides containing this modified nucleoside has been a subject of extensive research. Various synthetic routes have been developed to produce phosphoramidite (B1245037) versions of carbocyclic DAP, which can be readily used in standard automated DNA/RNA synthesizers. nih.gov These synthetic strategies often start from precursors like aristeromycin (B1667592) or involve the construction of the purine ring onto a pre-formed carbocyclic amine. mdpi.org The development of efficient microbial transglycosylation methods and enzymatic biotransformations has also provided greener and more efficient pathways to synthesize these nucleoside analogues. conicet.gov.ar
In the context of synthetic biology, these modified nucleic acids can be used to:
Construct durable aptamers: Aptamers are short single-stranded DNA or RNA molecules that can bind to a specific target. The inclusion of carbocyclic DAP can increase their stability and binding affinity.
Develop potent antisense therapies: Antisense oligonucleotides work by binding to a specific mRNA and inhibiting its translation. The enhanced stability and hybridization properties conferred by carbocyclic DAP make these oligonucleotides more effective.
Create novel genetic materials: The complete replacement of adenine with DAP is a strategy used by the S-2L cyanophage to protect its genome from host restriction enzymes. nih.govwikipedia.org This concept inspires synthetic biologists to design genomes with expanded alphabets for various biotechnological applications.
Development of Enzyme Substrates and Inhibitors for Mechanistic Biochemical Studies
The structural analogy of carbocyclic 2,6-diaminopurine nucleoside to natural nucleosides like adenosine (B11128) and guanosine (B1672433) makes it a powerful tool for developing enzyme substrates and inhibitors. This allows for detailed mechanistic studies of enzymes involved in nucleic acid metabolism.
As an Enzyme Inhibitor: Carbocyclic nucleosides are known to be potent inhibitors of various enzymes. Because they lack the 4'-oxygen of the natural ribose ring, they can sometimes bind to an enzyme's active site without being processed, or they can be processed into chain-terminating inhibitors of polymerases. For example, carbocyclic pyrimidine (B1678525) nucleosides have been identified as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for methylation reactions. nih.gov The 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) is a known potent inhibitor of both HIV reverse transcriptase and human adenosine deaminase (ADA). conicet.gov.ar The inhibitory effect on ADA is particularly useful as it can potentiate the activity of other nucleoside drugs that would otherwise be degraded by this enzyme.
As an Enzyme Substrate: Conversely, the triphosphate form of carbocyclic 2,6-diaminopurine deoxynucleoside can act as a substrate for DNA polymerases. Its incorporation can be used to study the fidelity and mechanism of these enzymes. Studies have shown that while some polymerases can incorporate it, the presence of the 2,6-diaminopurine base in the template strand can significantly impede the progress of others, such as T7 RNA polymerase and human RNA polymerase II. nih.govnih.gov This makes it a useful tool for studying transcriptional blockage and the mechanisms of polymerase stalling and bypass.
| Enzyme | Role of Carbocyclic 2,6-Diaminopurine Nucleoside | Biological Implication/Research Application | Reference |
| HIV Reverse Transcriptase | Inhibitor (as ddDAPR) | Antiviral drug development | conicet.gov.ar |
| Adenosine Deaminase (ADA) | Inhibitor (as ddDAPR) | Potentiates other nucleoside drugs, mechanistic studies | conicet.gov.ar |
| S-Adenosylhomocysteine (SAH) Hydrolase | Inhibitor (general class) | Inhibition of methylation, antiviral research | nih.gov |
| DNA/RNA Polymerases | Substrate/Inhibitor | Studies of transcription fidelity, blockage, and regulation | nih.govnih.gov |
Future Research Directions and Translational Perspectives
Design of Novel Carbocyclic-2,6-diaminopurinenucleoside Analogs with Improved Selectivity and Potency
A primary focus of future research is the rational design of novel analogs to improve target selectivity and biological potency. The modification of the carbocyclic ring and the purine (B94841) base is a key strategy to modulate the activity of these nucleosides. nih.govbiorxiv.org Structural diversity is crucial for overcoming potential drug resistance and enhancing therapeutic efficacy. biorxiv.org
Key strategies include:
Structural Modifications: Introducing substituents at various positions on the nucleoside scaffold can have profound effects on activity. nih.gov For instance, in a study on 2,6-diaminopurine (B158960) derivatives, increasing the length of a primary amine at the C2 position was found to enhance the selectivity index and broaden the antiviral spectrum. nih.gov Similarly, modifications at the C6 aniline (B41778) moiety were generally well-tolerated, maintaining antiviral activity. nih.gov
Conformational Locking: The flexibility of the carbocyclic ring can sometimes lead to unnatural conformations and reduced biological activity. biorxiv.org Developing carbobicyclic analogs, such as those based on a bicyclo-[3.1.0]-hexane or a bicyclo-[4.1.0]heptane template, can lock the molecule into a bioactive conformation, which has been shown to increase potency and selectivity. biorxiv.orgnih.gov
Prodrug Approaches: Many nucleoside analogs suffer from poor water solubility and low oral bioavailability. nih.gov The development of prodrugs, such as phosphoramidates or amino acid esters, can significantly improve cellular uptake and the generation of the active triphosphate forms within the cell, thereby enhancing efficacy. nih.govnih.gov
| Compound/Analog | Modification Strategy | Observed Activity/Potency | Reference |
|---|---|---|---|
| Compound 6i (2,6-diaminopurine derivative) | C2 and C6 substitutions | Inhibited SARS-CoV-2 with IC50 = 0.5 μM and SI = 240 in Calu-3 cells. | nih.gov |
| Compound 26 (2,7-diaminofluorene derivative) | Symmetrical prolinamide scaffold | Potent inhibitor of HCV Genotype 1b (EC50 = 36 pM). | mdpi.com |
| β-d-2′-C-Methyl-2,6-diaminopurine Ribonucleoside Phosphoramidates | Phosphoramidate (B1195095) prodrug approach | Potent and selective inhibition of HCV replication. | nih.gov |
| Bicyclo-[4.1.0]heptane Triazole Analog (3d) | Conformationally locked carbocyclic core with unnatural base | Moderate activity against coxsackie B4 virus. | nih.gov |
Exploration of New Biological Targets and Therapeutic Pathways
While the primary application of carbocyclic nucleosides has been in antiviral therapy, particularly against HIV and Hepatitis B and C viruses, future research aims to broaden their therapeutic scope. nih.govnih.gov The 2,6-diaminopurine moiety itself has shown potential in diverse therapeutic contexts.
Broad-Spectrum Antivirals: Research has demonstrated that some 2,6-diaminopurine derivatives possess broad-spectrum antiviral activity, showing efficacy against flaviviruses (Dengue, Zika), influenza virus, and coronaviruses like SARS-CoV-2. nih.gov Further exploration could identify analogs effective against a wider range of emerging viral threats. nih.gov
Anticancer Agents: Nucleoside analogs are a cornerstone of cancer therapy. nih.govacademie-sciences.fr The ability of this compound to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development. consensus.appnih.gov Future studies will likely focus on its efficacy against specific cancer cell lines and the elucidation of its mechanism of action, which could involve the inhibition of enzymes like DNA methyltransferases or targeting Rab family proteins involved in cancer progression. researchgate.net
Genetic Disease-Modifying Agents: 2,6-diaminopurine (DAP) has been identified as a highly potent corrector of UGA nonsense mutations, which are responsible for approximately 10% of genetic diseases. researchgate.net DAP works by interfering with the activity of the tRNA-specific methyltransferase FTSJ1. researchgate.net This opens a novel therapeutic pathway for carbocyclic DAP nucleosides in treating genetic disorders like cystic fibrosis or Duchenne muscular dystrophy.
Antiprotozoal Agents: Protozoan parasites are often unable to synthesize purines and rely on salvage pathways from their hosts, making them vulnerable to nucleoside analogs. mdpi.com Research into tubercidin (B1682034) analogs has shown potent activity against Trypanosoma cruzi, the parasite causing Chagas disease. mdpi.com This suggests a promising avenue for developing this compound analogs as antiprotozoal therapies.
Development of Advanced Synthetic Strategies for Complex and Chirally Pure Analogs
The synthesis of carbocyclic nucleosides is often a complex, multi-step process that presents significant challenges, particularly in achieving the correct stereochemistry (chirality), which is crucial for biological activity. uni-hamburg.de Future progress heavily relies on the innovation of more efficient and stereoselective synthetic methods.
Enantioselective Synthesis: Developing methods that produce a single, desired enantiomer is a major goal. rsc.org Palladium-catalyzed asymmetric allylic amination has emerged as a successful technique for synthesizing optically active carbocyclic nucleosides with excellent control over stereoselectivity. researchgate.net Other approaches, such as Rh-catalyzed cycloadditions and dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions, are also being explored to create specific stereocenters. researchgate.netresearchgate.net
Convergent Synthesis: Traditional linear syntheses, where a molecule is built step-by-step, can be lengthy and inefficient. uni-hamburg.de Convergent strategies, where a functionalized carbocyclic moiety is condensed with a pre-formed nucleobase in a later step, offer a more flexible and rapid route to a variety of analogs. uni-hamburg.de
Chemoenzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful approach to overcome the limitations of traditional chemistry. academie-sciences.frnih.gov Enzymes like nucleoside phosphorylases can be used for "base swapping" or for glycosylation steps with high regioselectivity and stereoselectivity under mild conditions, which is often difficult to achieve chemically. nih.govmdpi.com
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Asymmetric Allylic Amination | Uses a palladium catalyst and a chiral ligand to control the stereoselective addition of a purine to an alicyclic compound. | High enantioselectivity (up to >99% ee) and regioselectivity. | researchgate.net |
| Convergent Synthesis (e.g., Mitsunobu reaction) | A pre-functionalized carbocycle is coupled with a nucleobase. | More flexible and efficient for creating diverse analogs. | uni-hamburg.de |
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., phosphorylases) for key transformation steps like glycosylation. | High stereoselectivity, mild reaction conditions, overcomes challenges of protecting group chemistry. | mdpi.com |
| Asymmetric Suzuki-Miyaura Coupling | A rhodium-catalyzed reaction to form a key C-C bond with high stereocontrol. | Provides access to complex intermediates with multiple contiguous stereocenters. | researchgate.net |
Integration of Computational and Experimental Approaches for Streamlined Drug Discovery
The synergy between computational modeling (in silico) and experimental validation is revolutionizing drug discovery, making the process faster and more cost-effective. nih.gov For a compound class like carbocyclic nucleosides, these integrated approaches are essential for navigating the vast chemical space to find promising therapeutic candidates. consensus.appresearchgate.net
Virtual Screening and Molecular Docking: Computational techniques allow for the rapid screening of vast virtual libraries of compounds against a specific biological target. umn.edu Molecular docking predicts how a ligand, such as a carbocyclic nucleoside analog, will bind to the active site of a target protein (e.g., a viral polymerase), providing insights into potential efficacy and guiding which compounds should be synthesized for experimental testing. nih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: By combining computational predictions with experimental results, researchers can build robust SAR models. nih.gov These models help to understand how specific structural features of the analogs influence their biological activity, which in turn informs the design of next-generation compounds with improved properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a drug candidate and its target over time. nih.govacs.org This can reveal crucial information about the stability of the drug-receptor complex and the conformational changes that occur upon binding, offering deeper mechanistic insights than static docking models alone. acs.org
This iterative cycle of computational prediction, chemical synthesis, and experimental validation creates a powerful feedback loop that accelerates the optimization of lead compounds. nih.gov
Addressing Challenges in Efficacy and Specificity in vitro Research
Despite the promise of this compound and its analogs, significant challenges remain in translating in vitro findings into viable therapeutics. The primary hurdles are achieving high efficacy against the target while maintaining specificity to avoid off-target effects and toxicity. nih.govnih.gov
Improving Selectivity: A key challenge is ensuring that the analog selectively inhibits the viral or cancer-cell-specific enzyme without affecting the corresponding host-cell enzymes. nih.gov For example, the selectivity of some antiviral nucleosides is based on their preferential phosphorylation by a virus-specified kinase. nih.gov If the compound is also a substrate for human kinases, it can lead to toxicity. Future research must focus on designing analogs that exploit subtle differences between viral/cancer and host targets.
Overcoming Drug Resistance: Viruses, with their high mutation rates, can quickly develop resistance to antiviral drugs. nih.gov A forward-thinking research direction involves designing analogs that target highly conserved regions of viral enzymes or developing compounds with novel mechanisms of action that are less susceptible to resistance. nih.govnih.gov
Bioavailability and Metabolism: A compound may show high potency in an isolated enzyme assay but fail in cell-based (in vitro) or whole-organism (in vivo) models due to poor cell penetration, rapid metabolic degradation, or inefficient conversion to its active form. nih.govmdpi.com The use of prodrug strategies and detailed metabolic studies in relevant cell lines (e.g., primary human hepatocytes) are critical to address these issues and ensure that the drug can reach its target at a therapeutic concentration. nih.govmdpi.com
Bridging In Vitro and In Vivo Efficacy: A significant gap often exists between in vitro potency and in vivo effectiveness. mdpi.com Factors such as compound stability, tissue distribution, and pharmacokinetics in a complex biological system can limit a drug's efficacy. mdpi.com The development of more sophisticated in vitro models, such as 3D cell cultures, that better mimic the in vivo environment can help to bridge this gap and provide more predictive data before moving to animal studies. mdpi.com
Q & A
Q. What are the established synthetic pathways for Carbocyclic-2,6-diaminopurinenucleoside, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization of purine derivatives with carbocyclic sugar analogs. Key steps include:
- Ring-closing metathesis for carbocycle formation, requiring Grubbs catalysts under inert conditions .
- Amination at the 2- and 6-positions via nucleophilic substitution, with yields sensitive to solvent polarity (e.g., DMF vs. THF) and temperature (optimized at 60–80°C) .
- Purification : HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers, confirmed via -NMR integration .
Table 1 : Yield comparison under varying conditions:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 62 | 92 |
| THF | 80 | 48 | 85 |
Q. How should researchers design initial stability studies for this compound in biological matrices?
Methodological Answer: Stability studies should follow ICH Q1A guidelines :
- Matrix Selection : Plasma, PBS, and simulated gastric fluid (pH 2.0) to mimic physiological conditions .
- Parameters : Measure degradation kinetics at 4°C, 25°C, and 37°C over 72 hours using LC-MS/MS.
- Data Interpretation : Calculate half-life () via first-order kinetics; report % remaining compound with error margins (SD < 5%) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., 13C^{13}C13C-NMR shifts vs. X-ray crystallography) for this compound be resolved?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects :
- Dynamic NMR : Use variable-temperature -NMR to detect rotamers; coalescence temperatures indicate energy barriers .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to identify dominant conformers .
- Crystallography : Co-crystallize with heavy atoms (e.g., Br) for improved resolution; compare unit cell parameters with database entries (e.g., Cambridge Structural Database) .
Q. What statistical approaches are optimal for analyzing dose-response data in this compound antiviral assays?
Methodological Answer:
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test () to exclude anomalies.
- Replicability : Use ≥3 biological replicates; validate with ANOVA and post-hoc Tukey tests .
Q. How can researchers address low reproducibility in enzymatic inhibition assays involving this compound?
Methodological Answer: Common pitfalls include enzyme lot variability and substrate depletion :
- Standardization : Pre-incubate enzymes (e.g., reverse transcriptase) with control inhibitors (e.g., AZT) to confirm activity .
- Kinetic Monitoring : Use real-time fluorescence (e.g., Molecular Beacon probes) to avoid endpoint assay artifacts .
- Negative Controls : Include heat-inactivated enzymes and buffer-only samples to baseline-correct data .
Methodological Frameworks
Which frameworks (e.g., PICO, FINER) are suitable for structuring research questions on this compound’s mechanism of action?
Methodological Answer:
Q. How should a literature review be conducted to identify gaps in this compound research?
Methodological Answer:
- Databases : Use PubMed, SciFinder, and Web of Science with keywords: “carbocyclic nucleoside synthesis,” “antiviral mechanism,” “resistance mutations.”
- Inclusion Criteria : Peer-reviewed articles (2000–2025), excluding patents/industrial reports .
- Gap Analysis : Tabulate understudied areas (e.g., pharmacokinetics in non-human primates) using SWOT frameworks .
Data Presentation & Validation
Q. What are the best practices for presenting synthetic and analytical data in peer-reviewed journals?
Methodological Answer:
- Synthetic Procedures : Report equivalents, molar ratios, and reaction times; provide values (TLC) and HPLC gradients .
- Spectroscopic Data : Include raw spectra in supplements; annotate key peaks (e.g., NH bends in IR) .
- Statistical Clarity : Use asterisks (*p < 0.05, **p < 0.01) and error bars (SEM) in figures .
Q. How can researchers validate computational docking predictions of this compound with viral polymerases?
Methodological Answer:
- Experimental Cross-Validation : Compare predicted binding poses with mutagenesis data (e.g., K65R mutation in HIV RT) .
- MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2.0 Å) .
- Binding Affinity : Validate via SPR or ITC; correlate with docking scores (Pearson’s r > 0.7) .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical compliance in studies using this compound in animal models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





